2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one
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Overview
Description
2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a chlorophenoxy group, a pyridinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method involves the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with 1-(2-pyridin-2-yl)ethylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridinyl group and have been studied for their anti-fibrotic activities[][4].
Pyridinylmethyl Ketones: These compounds are structurally similar and are used in various organic synthesis applications.
Uniqueness
2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is unique due to the combination of its chlorophenoxy, pyridinyl, and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H24ClN3O2/c1-16(26-19-8-3-2-7-18(19)21)20(25)24-14-12-23(13-15-24)11-9-17-6-4-5-10-22-17/h2-8,10,16H,9,11-15H2,1H3 |
InChI Key |
PDMKQMHIOAPTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCC2=CC=CC=N2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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